![molecular formula C12H18ClNS B1432880 3-(Thiophen-3-ylmethyl)-8-azabicyclo[3.2.1]octane hydrochloride CAS No. 1824057-50-2](/img/structure/B1432880.png)
3-(Thiophen-3-ylmethyl)-8-azabicyclo[3.2.1]octane hydrochloride
Overview
Description
“3-(Thiophen-3-ylmethyl)-8-azabicyclo[3.2.1]octane hydrochloride” is a compound that contains a thiophene unit, which is a five-membered ring containing four carbon atoms and a sulfur atom . Thiophene derivatives are often used in various organic materials .
Synthesis Analysis
The synthesis of thiophene-based compounds involves various synthetic pathways . The synthesis of natural products containing highly strained trans-fused bicyclo[3.3.0]octane has been discussed in the literature .Molecular Structure Analysis
The compound contains a thiophene unit and a bicyclo[3.2.1]octane unit . Thiophene is a five-membered ring with four carbon atoms and a sulfur atom . Bicyclo[3.2.1]octane is a type of bicyclic compound .Scientific Research Applications
3-(Thiophen-3-ylmethyl)-8-azabicyclo[3.2.1]octane hydrochloride: Scientific Research Applications
Organic Synthesis: This compound is used as an important raw material and intermediate in organic synthesis. It plays a role in the construction of complex molecular structures due to its unique bicyclic scaffold, which is valuable in synthetic chemistry .
Drug Discovery: The nitrogen-containing heterocycle structure of 3-(Thiophen-3-ylmethyl)-8-azabicyclo[3.2.1]octane hydrochloride has significant potential in drug discovery. Its core has been applied as a key synthetic intermediate in several total syntheses .
Synthesis of Substances: Identified uses of this compound include laboratory chemicals and the synthesis of substances, indicating its versatility in creating a variety of chemical entities .
Expedient Synthesis: The compound is involved in the expedient synthesis of bicyclic structures, such as bicyclo[3.2.1]octane-3-ones, through reactions like double Michael addition, showcasing its utility in producing stereochemically complex molecules .
Construction of Tricyclic Skeletons: It aids in the construction of tricyclic carbon skeletons with desirable substituents and stereochemistries, which are important for developing new chemical entities with potential therapeutic applications .
Safety and Handling: Safety data sheets indicate proper handling and usage procedures for this compound, emphasizing its relevance in research settings where safety protocols are critical .
Thermo Fisher Scientific - 8-Oxa-3-Azabicyclo[3.2.1]octane hydrochloride MilliporeSigma - SAFETY DATA SHEET RSC Publishing - 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications RSC Publishing - Expedient synthesis of bicyclo [3.2.1]octanes RSC Publishing - Highly efficient construction of an oxa-[3.2.1]octane-embedded 5–7–6 tricyclic carbon skeleton
Future Directions
Thiophene-based compounds have been identified as promising materials for various applications in optoelectronics, including organic light-emitting diodes, organic solar cells, organic field-effect transistors, and nonlinear optics . Therefore, “3-(Thiophen-3-ylmethyl)-8-azabicyclo[3.2.1]octane hydrochloride”, as a thiophene-based compound, might also have potential applications in these areas.
properties
IUPAC Name |
3-(thiophen-3-ylmethyl)-8-azabicyclo[3.2.1]octane;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NS.ClH/c1-2-12-7-10(6-11(1)13-12)5-9-3-4-14-8-9;/h3-4,8,10-13H,1-2,5-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQUFXSCIKFGPMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)CC3=CSC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Thiophen-3-ylmethyl)-8-azabicyclo[3.2.1]octane hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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